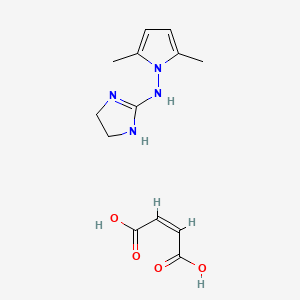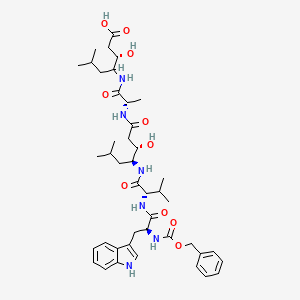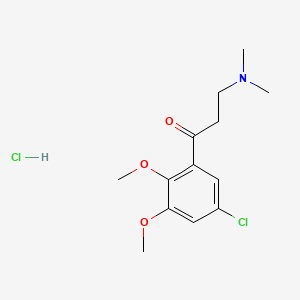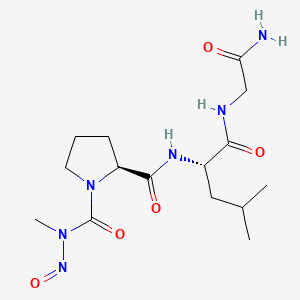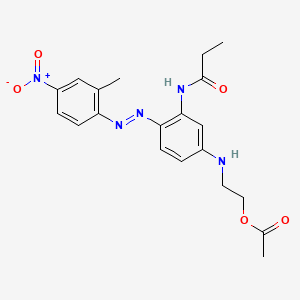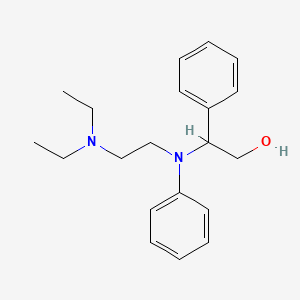
beta-(N-(2-(Diethylamino)ethyl)anilino)phenethyl alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-(N-(2-(Diethylamino)ethyl)anilino)phenethyl alcohol: is a complex organic compound with a unique structure that combines aniline and phenethyl alcohol moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of beta-(N-(2-(Diethylamino)ethyl)anilino)phenethyl alcohol typically involves the reaction of phenethyl alcohol with N-(2-(diethylamino)ethyl)aniline. This reaction can be catalyzed by various agents, including acids or bases, depending on the desired reaction conditions. The reaction is usually carried out under controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Beta-(N-(2-(Diethylamino)ethyl)anilino)phenethyl alcohol can undergo oxidation reactions, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into various amines or alcohols, depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Beta-(N-(2-(Diethylamino)ethyl)anilino)phenethyl alcohol is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound can be used as a probe to study cellular processes and interactions. Its ability to interact with biological molecules makes it a valuable tool in understanding cellular mechanisms.
Medicine: The compound has potential applications in drug development, particularly in the design of new therapeutic agents. Its structure allows for modifications that can enhance its pharmacological properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility makes it a valuable component in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of beta-(N-(2-(Diethylamino)ethyl)anilino)phenethyl alcohol involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, leading to changes in their activity. This interaction can trigger various cellular pathways, resulting in the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Phenethyl alcohol: A simpler compound with similar structural features but lacking the diethylaminoethyl and anilino groups.
N-(2-(Diethylamino)ethyl)aniline: Another related compound that shares the diethylaminoethyl and anilino groups but lacks the phenethyl alcohol moiety.
Uniqueness: Beta-(N-(2-(Diethylamino)ethyl)anilino)phenethyl alcohol is unique due to its combination of structural features from both phenethyl alcohol and N-(2-(Diethylamino)ethyl)aniline. This unique structure allows for a wide range of chemical reactions and applications that are not possible with the simpler related compounds.
Propiedades
Número CAS |
102600-05-5 |
|---|---|
Fórmula molecular |
C20H28N2O |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
2-[N-[2-(diethylamino)ethyl]anilino]-2-phenylethanol |
InChI |
InChI=1S/C20H28N2O/c1-3-21(4-2)15-16-22(19-13-9-6-10-14-19)20(17-23)18-11-7-5-8-12-18/h5-14,20,23H,3-4,15-17H2,1-2H3 |
Clave InChI |
PQRFUPGXJPSATD-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCN(C1=CC=CC=C1)C(CO)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


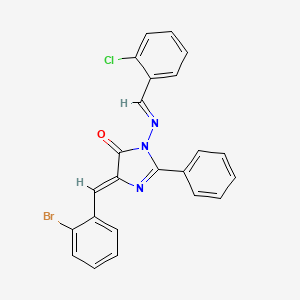


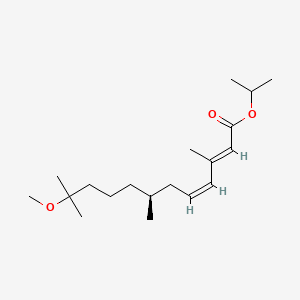
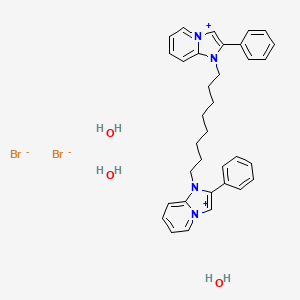

![[(3S,5S,8R,9S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[(9R,10S,13S,14R,15R,16S)-13-ethyl-14,18-dihydroxy-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-15-yl]acetate;bromide](/img/structure/B12770697.png)
